molecular formula C10H11ClO2 B1354938 2-(2-Methylphenoxy)propanoyl chloride CAS No. 63986-71-0

2-(2-Methylphenoxy)propanoyl chloride

Cat. No.: B1354938
CAS No.: 63986-71-0
M. Wt: 198.64 g/mol
InChI Key: OGULJDOZDDVXLP-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)propanoyl chloride is an acyl chloride derivative characterized by a propanoyl chloride backbone substituted with a 2-methylphenoxy group. This compound is highly reactive due to the presence of the electrophilic carbonyl chloride (-COCl) group, making it a valuable intermediate in organic synthesis, particularly for forming esters, amides, or other derivatives via nucleophilic substitution .

Properties

IUPAC Name

2-(2-methylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGULJDOZDDVXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566868
Record name 2-(2-Methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63986-71-0
Record name 2-(2-Methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

The most common and industrially relevant method for preparing 2-(2-methylphenoxy)propanoyl chloride is the reaction of 2-(2-methylphenoxy)propanoic acid with thionyl chloride (SOCl₂). This method is widely used for converting carboxylic acids to their corresponding acyl chlorides due to its efficiency and relatively mild conditions.

Reaction Scheme

$$
\text{2-(2-Methylphenoxy)propanoic acid} + \text{SOCl}2 \rightarrow \text{2-(2-Methylphenoxy)propanoyl chloride} + \text{SO}2 + \text{HCl}
$$

Reaction Conditions and Details

  • Reagents: 2-(2-methylphenoxy)propanoic acid and thionyl chloride in molar excess (typically 1.1 to 1.5 equivalents of SOCl₂).
  • Solvent: Anhydrous conditions are preferred; solvents such as dichloromethane or toluene can be used to facilitate the reaction.
  • Temperature: The reaction is generally carried out at reflux temperature of the solvent or between 60°C and 80°C to control the reaction rate and avoid decomposition.
  • Duration: Reaction times vary from 1 to 5 hours depending on scale and conditions.
  • Workup: Excess thionyl chloride and gaseous byproducts (SO₂ and HCl) are removed by distillation or under reduced pressure. The crude acyl chloride is purified by distillation or recrystallization if necessary.

Advantages

  • High yield (often >90%).
  • Straightforward procedure with commercially available reagents.
  • Scalable for industrial production.

Notes

  • Strict exclusion of moisture is critical to prevent hydrolysis of the acyl chloride back to the acid.
  • The reaction produces corrosive gases (SO₂ and HCl), requiring appropriate ventilation and scrubbing systems in industrial setups.

Preparation via Chlorination of Alkyl 2-Lactates (Thionyl Chloride Route)

Method Overview

An alternative approach involves the chlorination of alkyl 2-lactates (esters of 2-(2-methylphenoxy)propanoic acid) with thionyl chloride, as described in patent literature for related compounds. This method can yield racemic or optically active alkyl 2-chloropropionates, which can be further converted to the target acyl chloride.

Key Features

  • Stepwise Reaction: The process involves formation of a chlorosulphinate intermediate followed by thermal decomposition to the acyl chloride.
  • Reaction Control: Gradual addition of alkyl lactate to thionyl chloride with an organic base (e.g., pyridine) to maintain molar excess of SOCl₂ and control temperature below 80°C.
  • Duration: Heating for 2 to 10 hours to complete the reaction.
  • Purification: Distillation and alkaline scrubbing to remove impurities.

Industrial Relevance

  • Enables preparation of optically active acyl chlorides.
  • High yields (>95%) reported.
  • Suitable for large-scale synthesis with controlled stereochemistry.

Synthesis via Esterification Followed by Chlorination

Method Overview

This two-step method involves first synthesizing 2-(2-methylphenoxy)propanoic acid or its ester, followed by chlorination to the acyl chloride.

Step 1: Synthesis of 2-(2-Methylphenoxy)propanoic Acid

  • React o-cresol (2-methylphenol) with sodium 2-chloropropionate in refluxing toluene with sodium hydroxide.
  • Azeotropic removal of water drives the reaction.
  • Acidification and extraction yield the acid with good purity.

Step 2: Conversion to Acyl Chloride

  • The acid is then treated with thionyl chloride under anhydrous conditions as described above.

Advantages

  • Allows preparation of the acid intermediate in high purity.
  • Well-documented procedure with reproducible yields.

Summary Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Yield (%) Notes
1 2-(2-Methylphenoxy)propanoic acid Thionyl chloride, reflux, anhydrous solvent >90 Most common, industrially preferred
2 Alkyl 2-lactate ester Thionyl chloride, organic base, 60-80°C, 2-10 h >95 Enables stereochemical control
3 o-Cresol + sodium 2-chloropropionate → acid → thionyl chloride Multi-step, reflux, acidification, chlorination 70-85 Useful for acid intermediate synthesis

Research Findings and Practical Considerations

  • Reaction Monitoring: The progress of chlorination can be monitored by gas evolution (SO₂ and HCl) and disappearance of acid functional group via IR spectroscopy.
  • Purity: The acyl chloride product is sensitive to moisture and should be stored under inert atmosphere.
  • Safety: Handling of thionyl chloride requires strict safety protocols due to its corrosive and toxic nature.
  • Scale-Up: Industrial processes incorporate scrubbing systems for gaseous byproducts and use continuous addition techniques to control exothermicity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution:

    • Reaction with amines to form amides.
    • Reaction with alcohols to form esters.
  • Hydrolysis:

    • Reaction with water to form the corresponding carboxylic acid and hydrochloric acid.
  • Reduction:

    • Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Amines: Used in the formation of amides under mild conditions.

    Alcohols: React with the acyl chloride in the presence of a base like pyridine to form esters.

    Water: Hydrolysis occurs readily, especially in the presence of a base.

    Reducing Agents: Such as LiAlH4, used for reduction reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(2-Methylphenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(2-methylphenoxy)propanoic acid with thionyl chloride or oxalyl chloride. This process not only yields the desired acyl chloride but also provides insights into its structural characteristics through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactivity

As an acyl chloride, 2-(2-Methylphenoxy)propanoyl chloride can undergo several important chemical reactions:

  • Formation of Esters : Reacting with alcohols leads to the formation of esters.
  • Formation of Amides : When reacted with amines, it produces amides.
  • Hydrolysis : It can react with water or alcohols to generate the corresponding carboxylic acids.

The general reaction for these transformations can be represented as follows:RCOCl+NuRCONu+HClRCOCl+Nu\rightarrow RCONu+HClwhere RR represents the 2-(2-Methylphenoxy)propanoyl group and NuNu denotes a nucleophile such as an alcohol or amine.

While comprehensive case studies specifically focusing on 2-(2-Methylphenoxy)propanoyl chloride are scarce, related research indicates its potential utility in various contexts:

  • A study by Trofimov et al. details the synthesis and characterization of this compound, highlighting its chemical properties and potential applications in organic synthesis.
  • The broader category of chlorinated phenolic compounds has been extensively studied for their environmental impact and degradation pathways, providing a context for understanding how similar structures behave in biological systems .

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. The compound’s ability to form stable acyl derivatives makes it valuable in synthetic chemistry.

Comparison with Similar Compounds

Structural Differences and Reactivity

The reactivity and applications of acyl chlorides are heavily influenced by substituents on the aromatic ring and the propanoyl backbone. Key structural analogs include:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight Key Reactivity/Applications References
2-(2-Methylphenoxy)propanoyl chloride 2-methylphenoxy C₁₀H₁₁ClO₂ 198.65 (estimated) Expected to form esters/amides; potential pharmaceutical intermediate.
2-(2-Chlorophenoxy)-2-methylpropanoyl chloride 2-chlorophenoxy, methyl on backbone C₁₀H₁₀Cl₂O₂ 233.09 Used in synthesizing herbicides or pharmaceuticals.
2-(2,4-Dichlorophenoxy)propanoyl chloride 2,4-dichlorophenoxy C₉H₇Cl₃O₂ 253.51 Likely intermediate for agrochemicals (e.g., herbicides).
2-Methyl-2-phenylpropanoyl chloride Phenyl, methyl on backbone C₁₀H₁₁ClO 182.65 Used in peptide synthesis and polymer chemistry.
2-Methyl-2-(2-naphthyloxy)propanoyl chloride 2-naphthyloxy C₁₄H₁₃ClO₂ 248.70 Potential use in specialty polymers or dyes.

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl) increase the electrophilicity of the carbonyl chloride, enhancing reactivity toward nucleophiles .
  • Bulkier groups (e.g., naphthyl) may sterically hinder reactions but improve stability for storage .
  • Methyl groups on the backbone (e.g., 2-methyl-2-phenylpropanoyl chloride) can alter solubility and steric effects in synthetic pathways .

Market and Supplier Landscape

Specialized analogs (e.g., 2-(2,5-dichlorophenoxy)-2-methylpropanoyl chloride) have up to nine suppliers, indicating niche but consistent demand in research and industrial applications .

Biological Activity

2-(2-Methylphenoxy)propanoyl chloride is a chemical compound with the molecular formula C11H13ClO2C_{11}H_{13}ClO_2 and a molecular weight of approximately 212.67 g/mol. This compound is characterized by its chlorinated acyl chloride structure, which is commonly utilized in various chemical syntheses. The unique structure includes a propanoyl group linked to a 2-methylphenoxy moiety, suggesting potential applications in organic synthesis and biological activity.

The compound is an acyl chloride, which can readily undergo nucleophilic acyl substitution reactions, making it versatile in synthetic organic chemistry. It can react with various nucleophiles, including alcohols and amines, to form esters and amides, respectively. The general reaction scheme can be represented as follows:

RCOCl+RXRCOR+HXRCOCl+R'X\rightarrow RCO-R'+HX

where RR represents the 2-methyl-2-(2-methylphenoxy)propanoyl group, and XX is the nucleophile.

Research indicates that compounds similar to 2-(2-Methylphenoxy)propanoyl chloride may exhibit biological activities through several mechanisms:

  • Antimicrobial Activity : Some phenoxyacetic acid derivatives have demonstrated antimicrobial properties. The presence of the chlorinated phenoxy group may enhance this activity by affecting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms.
  • Herbicidal Properties : Compounds like mecoprop, which share structural similarities, are known herbicides that act by disrupting plant growth hormone activity. This suggests that 2-(2-Methylphenoxy)propanoyl chloride could possess similar herbicidal properties due to its structural characteristics .

Toxicological Profile

The toxicological data for 2-(2-Methylphenoxy)propanoyl chloride is limited; however, related compounds indicate potential hazards:

  • Acute Toxicity : Similar phenoxy compounds have been classified as harmful if swallowed and toxic upon skin contact. It is crucial to handle these compounds with care to prevent exposure .
  • Environmental Impact : The environmental persistence of related compounds raises concerns regarding their impact on aquatic life. Studies have shown that such compounds can be very toxic to aquatic organisms, necessitating careful management of their use .

Synthesis and Characterization

A notable study by Trofimov et al. describes the synthesis of 2-(2-Methylphenoxy)propanoyl chloride through the acylation of 2-methylphenol with isobutyric acid using thionyl chloride as a dehydrating agent. The synthesized product was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Adsorption Studies

Research on the adsorption behavior of phenoxyacid compounds on clay surfaces indicates that structural modifications in compounds like 2-(2-Methylphenoxy)propanoyl chloride can significantly affect their environmental fate and transport. This study highlights the importance of understanding how structural features influence biological activity and environmental interactions .

Comparative Analysis

Here’s a comparison table highlighting structural analogs and their unique features:

Compound NameMolecular FormulaUnique Features
2-Methyl-2-(4-methylphenoxy)propanoyl chlorideC11H13ClO2C_{11}H_{13}ClO_2Contains a para-substituted phenoxy group
4-Methyl-4-(4-methylphenoxy)butanoyl chlorideC14H15ClO2C_{14}H_{15}ClO_2Larger aliphatic chain
3-Methyl-3-(3-methylphenoxy)butanoyl chlorideC14H15ClO2C_{14}H_{15}ClO_2Different position of methyl substitution

The ortho-substitution pattern on the phenoxy ring in 2-(2-Methylphenoxy)propanoyl chloride may impart distinct steric and electronic properties compared to its para-substituted counterparts, potentially influencing its reactivity and biological activity differently than similar compounds.

Q & A

Q. What emergency protocols are critical for accidental exposure to 2-(2-Methylphenoxy)propanoyl chloride?

  • Methodological Answer : Immediate actions include:
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored.
  • Skin contact : Remove contaminated clothing; rinse with water for 15 minutes; apply 1% acetic acid to neutralize residual chloride.
  • Eyes : Irrigate with saline solution; consult ophthalmology for corneal damage assessment .

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